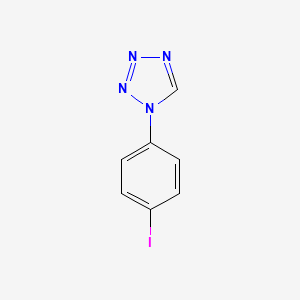
1-(4-Iodophenyl)tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Iodophenyl)tetrazole is an organic compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. The presence of an iodine atom on the phenyl ring makes this compound particularly interesting for various chemical and biological applications. Tetrazoles are known for their stability and versatility, making them valuable in medicinal chemistry, materials science, and other fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Iodophenyl)tetrazole can be synthesized through several methods. One common approach involves the reaction of 4-iodoaniline with sodium azide in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, often in an aqueous or organic solvent, and yields the desired tetrazole derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Iodophenyl)tetrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Cycloaddition Reactions: Tetrazoles are known to undergo [3+2] cycloaddition reactions, forming new heterocyclic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium carbonate, and palladium catalysts are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are employed.
Cycloaddition Reactions: Catalysts such as copper(I) iodide and solvents like dimethylformamide (DMF) are used.
Major Products Formed:
- Substitution reactions yield various substituted phenyl tetrazoles.
- Oxidation and reduction reactions produce different oxidation states of the tetrazole ring.
- Cycloaddition reactions result in the formation of new heterocyclic compounds.
Aplicaciones Científicas De Investigación
1-(4-Iodophenyl)tetrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Tetrazole derivatives are explored for their potential as pharmaceutical agents, particularly in the development of new drugs.
Industry: It finds applications in materials science, including the development of high-energy materials and polymers.
Mecanismo De Acción
The mechanism of action of 1-(4-Iodophenyl)tetrazole involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular processes such as apoptosis, proliferation, and differentiation.
Comparación Con Compuestos Similares
1-(4-Iodophenyl)tetrazole can be compared with other tetrazole derivatives:
Similar Compounds: Examples include 1-phenyl-1H-tetrazole, 1-(4-chlorophenyl)tetrazole, and 1-(4-bromophenyl)tetrazole.
Uniqueness: The presence of the iodine atom imparts unique properties, such as increased molecular weight and potential for specific interactions with biological targets. This makes this compound distinct from other similar compounds.
Propiedades
IUPAC Name |
1-(4-iodophenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN4/c8-6-1-3-7(4-2-6)12-5-9-10-11-12/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIAPNSOMVSOGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NN=N2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














